molecular formula C13H19Cl2NO B1424607 4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride CAS No. 1220020-19-8

4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride

Cat. No.: B1424607
CAS No.: 1220020-19-8
M. Wt: 276.2 g/mol
InChI Key: XJPZTDGZSSJMRM-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride typically involves the reaction of 2-chloro-4-ethylphenol with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the phenolic hydroxyl group is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-ethylbenzoic acid or 2-chloro-4-ethylbenzaldehyde.

    Reduction: Formation of 4-(2-ethylphenoxy)piperidine.

    Substitution: Formation of 4-(2-substituted-4-ethylphenoxy)piperidine derivatives.

Scientific Research Applications

4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride
  • 4-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride
  • 4-(2-Chloro-4-tert-butylphenoxy)piperidine hydrochloride

Uniqueness

4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

4-(2-chloro-4-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-10-3-4-13(12(14)9-10)16-11-5-7-15-8-6-11;/h3-4,9,11,15H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPZTDGZSSJMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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